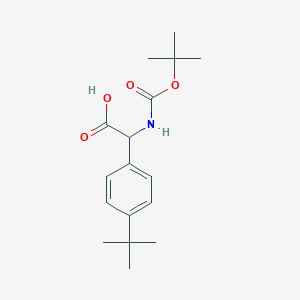

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid, also known as Boc-phenylalanine, is a non-natural amino acid that is widely used in peptide synthesis. It is a derivative of phenylalanine, which is one of the twenty standard amino acids that are used to build proteins. Boc-phenylalanine is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 329.42 g/mol and a melting point of 106-108°C.

Mécanisme D'action

The mechanism of action of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides depends on the specific peptide sequence and the target molecule. In general, these peptides bind to target molecules through specific interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of the peptide to the target molecule can lead to various biological effects, such as inhibition of enzyme activity, modulation of protein-protein interactions, and induction of cell death.

Biochemical and physiological effects:

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to have various biochemical and physiological effects, depending on the specific peptide sequence and the target molecule. For example, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. They have also been shown to modulate the activity of ion channels, such as the NMDA receptor. In addition, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to induce cell death in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine has several advantages for use in lab experiments. It is a stable and readily available amino acid derivative that can be easily incorporated into peptides using SPPS. 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have high affinity and specificity for target molecules, making them ideal for use in various applications. However, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides can be expensive to synthesize and may require specialized equipment and expertise.

Orientations Futures

There are several future directions for the use of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine in scientific research. One area of interest is the development of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides for use in drug discovery. These peptides have the potential to be used as therapeutics for various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides for use in biosensing and bioimaging applications. These peptides can be used to detect specific molecules in biological samples and to visualize biological processes in living cells. Finally, the development of new synthesis methods for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides is an area of ongoing research, with the goal of making these peptides more accessible and cost-effective for use in scientific research.

Méthodes De Synthèse

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine can be synthesized by several methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis, and enzymatic synthesis. SPPS is the most commonly used method for synthesizing 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides. In SPPS, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is attached to a solid support, and the peptide chain is built step by step by adding amino acids in the desired sequence. After the peptide chain is complete, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is deprotected by treatment with trifluoroacetic acid (TFA) to yield the final peptide.

Applications De Recherche Scientifique

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is widely used in scientific research for the synthesis of peptides with specific properties. Peptides containing 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine have been used in various applications, including drug discovery, bioimaging, and biosensing. For example, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been used as ligands for targeting cancer cells, as well as for the development of antimicrobial peptides.

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)12-9-7-11(8-10-12)13(14(19)20)18-15(21)22-17(4,5)6/h7-10,13H,1-6H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLQLQNIDJOGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid | |

CAS RN |

1336889-00-9 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)

![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)

![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)

![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)